molecular formula C8H9Cl2O2P B14717699 Phenyl bis(chloromethyl) phosphinate CAS No. 14212-98-7

Phenyl bis(chloromethyl) phosphinate

Cat. No.: B14717699
CAS No.: 14212-98-7
M. Wt: 239.03 g/mol
InChI Key: MVERVJKKTZEHEY-UHFFFAOYSA-N
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Description

Phenyl bis(chloromethyl) phosphinate is an organophosphorus compound that contains a phenyl group, two chloromethyl groups, and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl bis(chloromethyl) phosphinate can be synthesized through various methods. One common method involves the reaction of phenylphosphinic acid with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and involves the formation of chloromethyl groups on the phosphorus atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl bis(chloromethyl) phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphine derivatives.

    Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl groups under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphinates with various functional groups.

Scientific Research Applications

Phenyl bis(chloromethyl) phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl bis(chloromethyl) phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, and can participate in catalytic processes. Its chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups.

Comparison with Similar Compounds

Phenyl bis(chloromethyl) phosphinate can be compared with other similar compounds such as:

    Phenylphosphinic acid: Lacks the chloromethyl groups and has different reactivity.

    Bis(chloromethyl) phosphinic acid: Contains two chloromethyl groups but lacks the phenyl group.

    Phenylphosphonates: Contain a phosphonate group instead of a phosphinate group, leading to different chemical properties and reactivity.

Properties

CAS No.

14212-98-7

Molecular Formula

C8H9Cl2O2P

Molecular Weight

239.03 g/mol

IUPAC Name

bis(chloromethyl)phosphoryloxybenzene

InChI

InChI=1S/C8H9Cl2O2P/c9-6-13(11,7-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

MVERVJKKTZEHEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CCl)CCl

Origin of Product

United States

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